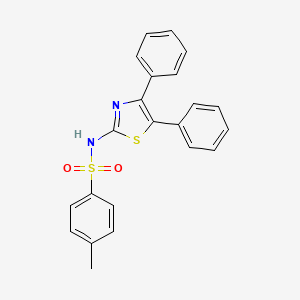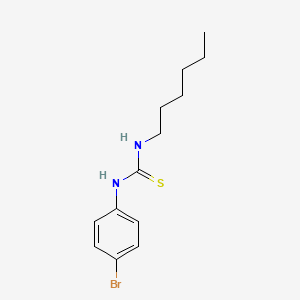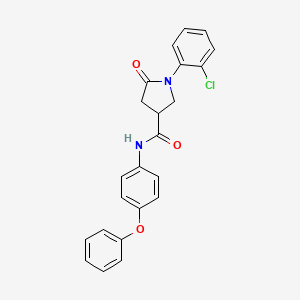![molecular formula C19H25N3O5 B12455564 (1R,2S)-2-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12455564.png)
(1R,2S)-2-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-{[3-(benzylcarbamoyl)propanehydrazido]carbonyl}cyclohexane-1-carboxylic acid: is a complex organic compound with significant potential in various scientific fields. This compound features a cyclohexane ring substituted with a carboxylic acid group and a benzylcarbamoyl-propanehydrazido moiety. Its unique structure allows it to participate in diverse chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-{[3-(benzylcarbamoyl)propanehydrazido]carbonyl}cyclohexane-1-carboxylic acid typically involves multiple steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under heat to form the six-membered ring.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of an alcohol or aldehyde precursor using reagents such as potassium permanganate or chromium trioxide.
Attachment of the Benzylcarbamoyl-Propanehydrazido Moiety: This step involves the reaction of benzyl isocyanate with a hydrazine derivative, followed by coupling with the cyclohexane carboxylic acid through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction, advanced oxidation techniques for the carboxylic acid introduction, and high-efficiency coupling methods for the final attachment of the benzylcarbamoyl-propanehydrazido moiety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Cyclohexane-1-methanol.
Substitution: Various substituted hydrazides depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,2S)-2-{[3-(benzylcarbamoyl)propanehydrazido]carbonyl}cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its hydrazido and carboxylic acid functionalities. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The benzylcarbamoyl group is known to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of (1R,2S)-2-{[3-(benzylcarbamoyl)propanehydrazido]carbonyl}cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The benzylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting or modulating their activity. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound-protein complex. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2S)-2-{[3-(phenylcarbamoyl)propanehydrazido]carbonyl}cyclohexane-1-carboxylic acid
- (1R,2S)-2-{[3-(methylcarbamoyl)propanehydrazido]carbonyl}cyclohexane-1-carboxylic acid
- (1R,2S)-2-{[3-(ethylcarbamoyl)propanehydrazido]carbonyl}cyclohexane-1-carboxylic acid
Uniqueness
The uniqueness of (1R,2S)-2-{[3-(benzylcarbamoyl)propanehydrazido]carbonyl}cyclohexane-1-carboxylic acid lies in its benzylcarbamoyl group, which provides distinct steric and electronic properties compared to other similar compounds. This can result in different reactivity and interaction profiles, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C19H25N3O5 |
|---|---|
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
(1R,2S)-2-[[[4-(benzylamino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C19H25N3O5/c23-16(20-12-13-6-2-1-3-7-13)10-11-17(24)21-22-18(25)14-8-4-5-9-15(14)19(26)27/h1-3,6-7,14-15H,4-5,8-12H2,(H,20,23)(H,21,24)(H,22,25)(H,26,27)/t14-,15+/m0/s1 |
Clé InChI |
MKUWCWBOMRTTNZ-LSDHHAIUSA-N |
SMILES isomérique |
C1CC[C@H]([C@H](C1)C(=O)NNC(=O)CCC(=O)NCC2=CC=CC=C2)C(=O)O |
SMILES canonique |
C1CCC(C(C1)C(=O)NNC(=O)CCC(=O)NCC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxy}-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B12455485.png)
![N-[(1Z)-1-(4-bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12455490.png)

![4-benzyl-11-ethyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B12455502.png)

![5-(2,5-dichlorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B12455509.png)

![N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}pyridine-3-carbohydrazide](/img/structure/B12455524.png)
![4,4'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}dibenzene-1,3-diol](/img/structure/B12455526.png)
![2-({2-[(4-chlorophenyl)sulfanyl]propanoyl}amino)-N-cyclohexylbenzamide](/img/structure/B12455539.png)
![Dimethyl 4-(4-{[(4-tert-butylphenoxy)acetyl]amino}phenoxy)benzene-1,2-dicarboxylate](/img/structure/B12455546.png)
![2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-N-(3-phenylpropyl)-2-propenamide](/img/structure/B12455550.png)
![4-Chloro-2-[(3-cyclohexylpropanoyl)amino]benzoic acid](/img/structure/B12455553.png)
![2-amino-6-benzyl-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12455558.png)
